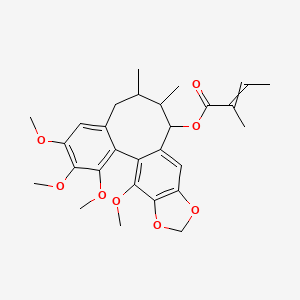
4-メトキシフェニル酢酸ヒドラジド
概要
説明
2-(4-Methoxyphenyl)acetohydrazide (MPH) is an organic compound that has been used in scientific research since the 1950s. It is a versatile compound with applications in synthetic organic chemistry, biochemistry, and pharmacology. MPH has been used in a variety of laboratory experiments and is a useful tool for scientists to study the structure and function of proteins. MPH has been used in biochemical and physiological studies to investigate the mechanism of enzyme-catalyzed reactions, to study enzyme inhibition, and to explore the effects of drug-like compounds on cellular processes.
科学的研究の応用
化学合成
“4-メトキシフェニル酢酸ヒドラジド”は、さまざまな化学化合物の合成に使用されます。 たとえば、マイクロ波支援シッフ塩基形成によるイミン誘導体の形成に使用されます .
蛍光材料の開発
この化合物は、高い蛍光量子収率、大きなストークスシフト、比較的高いモル吸光係数、および容易な合成戦略を備えた効率的な蛍光複素環式化合物の設計と合成に使用されます . これらの蛍光材料は、次のセクションで説明するように、さまざまな分野で潜在的な用途があります。
バイオテクノロジー
“4-メトキシフェニル酢酸ヒドラジド”を使用して合成された蛍光複素環式化合物は、バイオテクノロジーで潜在的な用途があります。 それらは、バイオ分子特性評価のためのリソソーム、エンドソーム、ゴルジ小胞などの酸性細胞内小胞の選択的な生体内染色および可視化に使用できます .
繊維とポリマー分野
繊維における蛍光染料の応用は、その低コストと色の耐久性のために、ますます流行しています . “4-メトキシフェニル酢酸ヒドラジド”は、これらの染料の合成に使用できます。
染料およびプラスチック産業
“4-メトキシフェニル酢酸ヒドラジド”を使用して合成された蛍光染料は、染料およびプラスチック産業で使用できます .
液晶技術
“4-メトキシフェニル酢酸ヒドラジド”を使用して合成された蛍光化合物は、液晶技術で使用できます .
バイオイメージングとバイオセンシング
“4-メトキシフェニル酢酸ヒドラジド”を使用して合成された蛍光染料は、さまざまな電気泳動技術で蛍光プローブおよびマーカーとして使用できます . それらは、バイオイメージングとバイオセンシングにも使用できます .
電子デバイス
“4-メトキシフェニル酢酸ヒドラジド”を使用して合成された拡張共役を有する有機化合物は、有機発光ダイオード、有機光起電力、有機薄膜トランジスタ、フラットパネルディスプレイ、光電セル、太陽電池などの電子デバイスにおいて大きな関心を集めています .
作用機序
Target of Action
It is known that this compound is used in the synthesis of a series of imine derivatives, which have been screened for their in vivo anti-inflammatory and in vitro anti-oxidant activities .
Mode of Action
It is part of a series of imine derivatives synthesized through microwave-assisted Schiff base formation . These derivatives have shown promising biological activities, suggesting that 2-(4-Methoxyphenyl)acetohydrazide may interact with its targets to induce anti-inflammatory and anti-oxidant effects .
Biochemical Pathways
The imine derivatives synthesized from this compound have shown anti-inflammatory and anti-oxidant activities, suggesting that they may affect pathways related to inflammation and oxidative stress .
Result of Action
The imine derivatives synthesized from this compound have shown anti-inflammatory and anti-oxidant activities, suggesting that they may have beneficial effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
2-(4-Methoxyphenyl)acetohydrazide plays a significant role in biochemical reactions, particularly in the formation of Schiff bases. It interacts with various enzymes and proteins, including those involved in inflammatory pathways. For instance, it has been shown to inhibit enzymes that mediate inflammation, thereby reducing tissue edema and pain . The compound also exhibits antioxidant activity by scavenging free radicals, which helps in protecting cells from oxidative stress .
Cellular Effects
2-(4-Methoxyphenyl)acetohydrazide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress. By inhibiting pro-inflammatory enzymes and scavenging free radicals, 2-(4-Methoxyphenyl)acetohydrazide helps in reducing inflammation and protecting cells from damage. Additionally, it may impact gene expression related to inflammatory and antioxidant responses .
Molecular Mechanism
The molecular mechanism of 2-(4-Methoxyphenyl)acetohydrazide involves its interaction with specific biomolecules. It binds to and inhibits enzymes involved in the inflammatory response, thereby reducing the production of pro-inflammatory mediators. Additionally, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. These interactions at the molecular level help in mitigating inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methoxyphenyl)acetohydrazide have been studied over time. The compound has shown stability under various conditions, and its anti-inflammatory and antioxidant effects have been observed to persist over extended periods. Long-term studies have indicated that 2-(4-Methoxyphenyl)acetohydrazide maintains its efficacy in reducing inflammation and oxidative stress in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2-(4-Methoxyphenyl)acetohydrazide vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and oxidative stress without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects .
Metabolic Pathways
2-(4-Methoxyphenyl)acetohydrazide is involved in metabolic pathways related to inflammation and oxidative stress. It interacts with enzymes and cofactors that mediate these processes, thereby influencing metabolic flux and metabolite levels. The compound’s ability to modulate these pathways contributes to its anti-inflammatory and antioxidant properties .
Transport and Distribution
Within cells and tissues, 2-(4-Methoxyphenyl)acetohydrazide is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. These interactions are essential for the compound’s therapeutic effects, as they ensure its availability at the sites of inflammation and oxidative stress .
Subcellular Localization
The subcellular localization of 2-(4-Methoxyphenyl)acetohydrazide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells influences its ability to interact with enzymes and proteins involved in inflammatory and oxidative stress responses, thereby modulating its therapeutic effects .
特性
IUPAC Name |
2-(4-methoxyphenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHPFJXZQWWCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342079 | |
| Record name | 2-(4-Methoxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57676-49-0 | |
| Record name | 2-(4-Methoxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)acetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were used to characterize 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide and what information did they provide?
A1: The researchers utilized several spectroscopic techniques to confirm the structure and properties of 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide []. These included:
Q2: How did the researchers assess the complexation potential of 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide with copper ions (Cu2+)?
A2: Two main methods were employed to investigate the interaction between the synthesized ligands, including 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide, and Cu2+ ions []:
Q3: Did the research explore the biological activity or potential applications of 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide beyond its complexation with copper ions?
A3: The primary focus of the research paper [] was to synthesize and characterize N-acylhydrazones, including 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide, as potential ligands for Cu2+ ions. The study primarily focused on confirming the structure of the synthesized compounds and their ability to form complexes with copper. It did not delve into the biological activity, applications, or potential downstream effects of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

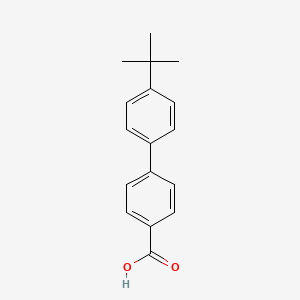
![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)
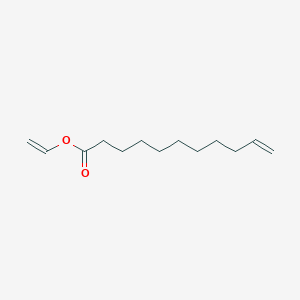


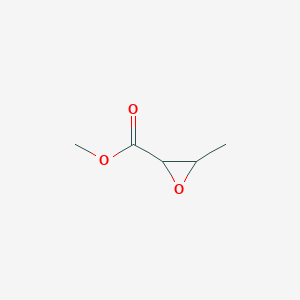
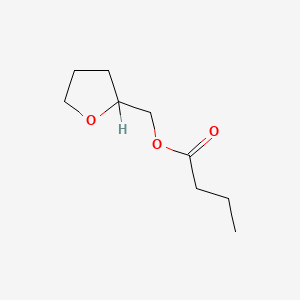
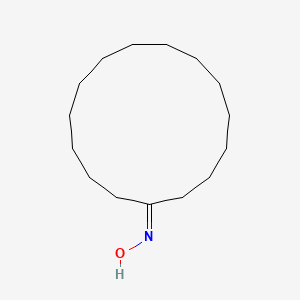
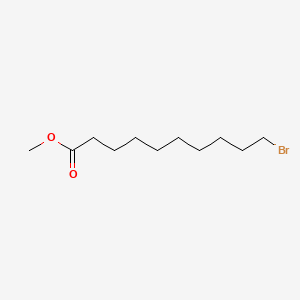
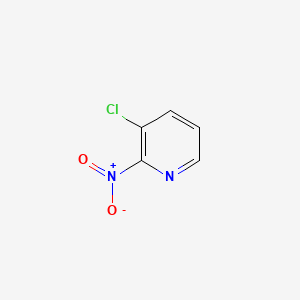
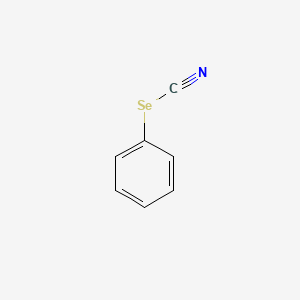

![8-Oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1348782.png)
